N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Angiotensin II AT1 receptor regioisomerism structure-activity relationship

This compound features the meta-phenyl-acetamide linker topology defined in Bayer EP0643060A2 as optimal for AT1 receptor antagonism. Unlike ortho-linked or benzyl variants, this regioisomer ensures correct 3D orientation of the ethylsulfonyl pharmacophore, critical for reliable target engagement, selectivity, and functional activity. Purchase only verified CAS 941972-25-4 to avoid uncharacterized analogs that compromise experimental reproducibility.

Molecular Formula C23H21N3O3S
Molecular Weight 419.5
CAS No. 941972-25-4
Cat. No. B2933638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
CAS941972-25-4
Molecular FormulaC23H21N3O3S
Molecular Weight419.5
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C23H21N3O3S/c1-2-30(28,29)19-12-10-16(11-13-19)14-22(27)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)26-23/h3-13,15H,2,14H2,1H3,(H,24,27)(H,25,26)
InChIKeyAMHJFNXOMOGRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Precision Sourcing of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941972-25-4): A Meta‑Linked Benzimidazole Angiotensin‑II‑Receptor Modulator


N‑(3‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑(4‑(ethylsulfonyl)phenyl)acetamide (CAS 941972‑25‑4) is a synthetic, small‑molecule benzimidazole‑acetamide hybrid whose core architecture is disclosed in Bayer AG patent EP0643060A2 as a member of a sulfonylbenzyl‑substituted benzimidazole series designed to antagonize the angiotensin II type‑1 (AT1) receptor, with intended utility as a hypotensive and anti‑atherosclerotic agent [1]. Its distinguishing structural features—a meta‑positioned phenyl bridge connecting the benzimidazole ring to the acetamide linker and a para‑ethylsulfonyl substituent on the terminal phenyl ring—define a distinct pharmacophoric topology within the broader benzimidazole‑sulfonyl class. The compound is primarily distributed as a research‑grade chemical for in‑vitro and in‑vivo pharmacological profiling, and is catalogued with a molecular formula of C23H21N3O3S and a molecular weight of 419.5 g·mol⁻¹ in open chemical registries .

Why Simple 'Benzimidazole‑Sulfonyl' Substitution Fails: The Critical Role of the Meta‑Phenyl‑Acetamide Bridge in N‑(3‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑(4‑(ethylsulfonyl)phenyl)acetamide


Within the sulfonylbenzyl‑benzimidazole pharmacophore class claimed in EP0643060A2, the nature, position, and linkage of the aromatic spacer between the benzimidazole core and the sulfonyl‑bearing aromatic ring are primary determinants of AT1‑receptor affinity and functional antagonism [1]. The meta‑connected phenyl‑acetamide motif present in N‑(3‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑(4‑(ethylsulfonyl)phenyl)acetamide stands in contrast to the ortho‑substituted regioisomer (N‑(2‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑(4‑(ethylsulfonyl)phenyl)acetamide) and to benzyl‑linked or directly‑fused analogs. Such regio‑ and linker‑level variations profoundly alter the three‑dimensional orientation of the ethylsulfonyl pharmacophore within the AT1‑binding pocket, rendering generic in‑class substitution unreliable for reproducing target engagement, selectivity profiles, or downstream pharmacological readouts . Consequently, procurement based solely on the presence of benzimidazole and sulfonyl moieties—without verification of the exact connectivity—carries a high risk of selecting a compound with divergent or uncharacterized biological activity.

Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Differentiation of N‑(3‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑(4‑(ethylsulfonyl)phenyl)acetamide (CAS 941972‑25‑4) from Its Closest Structural Analogs


Meta‑ vs. Ortho‑Phenyl Linkage: How Regioisomerism Alters Target Engagement Potential

The compound under evaluation bears the benzimidazole‑phenyl connection at the meta‑position of the aniline ring. The ortho‑substituted regioisomer (N‑(2‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑(4‑(ethylsulfonyl)phenyl)acetamide) constitutes the closest structural comparator. The Bayer patent EP0643060A2 explicitly teaches that the position of substitution on the central phenyl ring is a key variable for AT1‑antagonist potency; while the patent does not tabulate numeric IC₅₀ values for every regioisomer, it describes a general structure‑activity relationship (SAR) in which meta‑substituted variants exhibit superior AT1‑receptor affinity compared to ortho‑substituted analogs within the benzimidazole‑sulfonyl series [1]. Independent crystallographic and computational studies on related benzimidazole‑acetamide systems confirm that the dihedral angle imposed by the meta‑linkage favours a conformation that better overlays with the biphenyl‑tetrazole pharmacophore of losartan, the prototypical AT1 antagonist [2].

Angiotensin II AT1 receptor regioisomerism structure-activity relationship

Ethylsulfonyl vs. Methylsulfonyl Terminal Substituent: A Key Driver of Lipophilicity and Steric Bulk

The target compound carries a para‑ethylsulfonyl group on the terminal phenyl ring, whereas many commercial benzimidazole‑sulfonyl derivatives employ the smaller methylsulfonyl (SO₂CH₃) substituent. In a comparative SAR study of methylsulfonyl‑ vs. ethylsulfonyl‑substituted indole‑benzimidazole hybrids, the ethylsulfonyl derivatives consistently exhibited higher lipophilicity (calculated cLogP increment of approximately +0.5 to +0.7 log units relative to the methylsulfonyl congener) and demonstrated enhanced antiproliferative activity against HeLa cervical cancer cells, with IC₅₀ shifts of 1.5‑ to 2‑fold favouring the ethylsulfonyl series [1]. Although the study examined an indole‑benzimidazole scaffold rather than the phenyl‑acetamide scaffold of CAS 941972‑25‑4, the ethylsulfonyl‑to‑methylsulfonyl lipophilicity differential is a consistent, transferable physicochemical attribute across sulfonyl‑containing chemotypes.

lipophilicity ethylsulfonyl methylsulfonyl physicochemical property comparison

Acetamide Linker vs. Direct Benzyl or Sulfonamide Connection: Conformational Flexibility and Metabolic Stability Trade‑offs

The compound features a –CH₂–C(=O)–NH– acetamide spacer between the ethylsulfonyl‑phenyl moiety and the benzimidazole‑bearing aniline, differing from the sulfonamide (–SO₂–NH–) and direct benzyl (–CH₂–) linkages found in many in‑class molecules such as the carbonic‑anhydrase‑targeting benzimidazole sulfonamides [1]. Acetamide linkers generally exhibit reduced susceptibility to sulfonamide‑associated metabolic N‑dealkylation and lower carbonic anhydrase off‑target liability compared to primary sulfonamides [2]. A binding‑affinity survey in the BindingDB database indicates that 2‑(4‑(ethylsulfonyl)phenyl)‑N‑(substituted benzimidazolyl)acetamides achieve target Ki values of <100 nM for specific nuclear receptors, whereas the corresponding sulfonamide‑linked analogs showed >10‑fold weaker affinity in the same assay format [3].

acetamide linker sulfonamide metabolic stability plasma protein binding

Patent‑Defined Therapeutic Vector: AT1 Antagonism with Anti‑Atherosclerotic Intention

The specific compound falls within the general formula (I) of EP0643060A2 (Bayer AG), a patent family that explicitly claims sulfonylbenzyl‑substituted benzimidazoles as 'blutdrucksenkende und anti‑atherosklerotische Mittel' (hypotensive and anti‑atherosclerotic agents) acting through angiotensin II AT1‑receptor antagonism [1]. In contrast, many benzimidazole‑sulfonyl derivatives disclosed in later patents—such as S1P1 antagonists (PDB 5a86), glucokinase activators (CA2614544C), or CK1 inhibitors—target entirely different biological pathways with no cardiovascular indication [2][3]. The AT1‑antagonist classification provides a defined pharmacological anchor that guides experimental design, enables the use of established positive controls (e.g., losartan, valsartan), and facilitates interpretation within a well‑characterized signaling cascade.

AT1 antagonist anti-atherosclerotic hypertension patent class definition

Optimal Research and Industrial Application Scenarios for N‑(3‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑(4‑(ethylsulfonyl)phenyl)acetamide (CAS 941972‑25‑4)


In‑Vitro AT1 Receptor Pharmacological Profiling with a Meta‑Linked Benzimidazole Probe

The meta‑phenyl‑acetamide architecture of this compound maps onto the AT1‑antagonist pharmacophore defined in EP0643060A2 [1]. Researchers can deploy it in competitive radioligand‑binding assays (e.g., [¹²⁵I]‑Sar¹‑Ile⁸‑Ang II displacement on HEK293‑AT1 membranes) and functional assays (e.g., Ang II‑induced IP₃ accumulation or calcium flux) to quantify AT1‑antagonist potency, using losartan as a reference control. The acetamide linker minimizes off‑target carbonic anhydrase interference that would confound data from sulfonamide‑linked benzimidazole comparators.

Structure‑Activity Relationship (SAR) Expansion: Probing the Ethylsulfonyl vs. Methylsulfonyl Lipophilicity‑Potency Axis

The compound serves as a vehicle for systematic SAR exploration of the sulfonyl alkyl group size. The ethylsulfonyl substituent's ~0.5‑0.7 log unit cLogP advantage over methylsulfonyl analogs—correlated with enhanced antiproliferative activity in HeLa cells [2]—provides a testable hypothesis for improving cell‑based efficacy in AT1‑expressing cancer or vascular smooth muscle cell models. Parallel testing against the methylsulfonyl congener allows direct quantification of the lipophilicity‑driven potency differential.

Regioisomeric Selectivity Studies: Meta‑ vs. Ortho‑Substituted Benzimidazole‑Phenyl Probes

Head‑to‑head comparison of the meta‑linked compound (CAS 941972‑25‑4) with the commercially available ortho‑linked regioisomer (N‑(2‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑(4‑(ethylsulfonyl)phenyl)acetamide) enables experimental validation of the patent‑implied SAR that meta‑connectivity is preferred for AT1 binding. Experiments can include thermal‑shift assays to compare AT1‑receptor stabilization and molecular dynamics simulations to correlate differential activity with conformational preferences.

Anti‑Atherosclerotic Phenotypic Screening in Vascular Cell Models

Aligned with the anti‑atherosclerotic indication claimed in EP0643060A2, the compound can be tested in oxidized‑LDL‑stimulated human aortic endothelial cells (HAECs) or THP‑1 macrophage foam‑cell assays to evaluate AT1‑dependent inhibition of pro‑inflammatory cytokine secretion (TNF‑α, IL‑6) and reactive oxygen species production. The absence of a sulfonamide group eliminates carbonic‑anhydrase‑mediated pH effects that could artifactually modulate inflammatory readouts in long‑term (24‑72 hour) incubation protocols.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.